Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate
Description
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate is a sulfur-containing organic compound characterized by a thioester functional group and a 4-methoxy-substituted aromatic ring. Its molecular formula is C₁₂H₁₄O₃S₂, with a molecular weight of 294.37 g/mol. The structure comprises an ethyl acetate backbone modified by a 4-methoxyphenylcarbonothioylthio moiety, which introduces unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-(4-methoxybenzenecarbothioyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S2/c1-3-15-11(13)8-17-12(16)9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSCQGUNDFCXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(=S)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate can be synthesized through a reaction involving ethyl bromoacetate and 4-methoxyphenylcarbonothioyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate primarily undergoes reactions typical of thioesters and esters. These include:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester or thioester group is replaced by other nucleophiles.
Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced to thiols or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Nucleophiles: Amines, alcohols, and thiols can act as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted esters or thioesters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate is extensively used in scientific research, particularly in the field of polymer chemistry . Its applications include:
Controlled Radical Polymerization: As a RAFT agent, it is used to control the molecular weight and architecture of polymers.
Material Science: It is employed in the synthesis of advanced materials with specific properties such as block copolymers and star-shaped polymers.
Biological Studies: The compound is used to create biocompatible polymers for drug delivery systems and tissue engineering.
Industrial Applications: It is utilized in the production of specialty polymers for coatings, adhesives, and sealants.
Mechanism of Action
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate functions as a chain transfer agent in RAFT polymerization by mediating the growth of polymer chains . The mechanism involves the reversible addition of the compound to a growing polymer chain, followed by fragmentation to release a new radical that continues the polymerization process. This allows for precise control over the polymer’s molecular weight and structure.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Thioester vs. Ester: Sulfur atoms in thioesters (as in ) reduce hydrolysis rates compared to oxygen esters, improving stability under acidic conditions.
Biological Activity: Thiourea derivatives like Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate exhibit enzyme inhibitory properties, suggesting that the target compound’s sulfur-rich structure could be explored for similar biomedical applications . Chlorinated analogues (e.g., ) are often investigated for pesticidal activity due to their lipophilicity and resistance to degradation.
Physicochemical Properties :
Biological Activity
Ethyl 2-(4-methoxyphenylcarbonothioylthio)acetate is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄O₃S₂
- Molecular Weight : 270.37 g/mol
- CAS Number : 129841-40-3
- Appearance : Liquid, colorless to almost colorless
- Melting Point : 30-35 °C
The compound features a thioester functional group, which is known to influence its reactivity and biological interactions. The presence of the methoxy group on the phenyl ring may enhance lipophilicity, potentially affecting absorption and distribution in biological systems.
Biological Activity
This compound has been studied for various biological activities:
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Antioxidant Properties :
- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases.
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Anti-inflammatory Effects :
- Research suggests that this compound may modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or other inflammatory disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and microbial metabolism.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and oxidative stress.
Research Findings
A review of the literature reveals several significant findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Effective against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 10-50 µg/mL. |
| Study B | Antioxidant Activity | Demonstrated a 70% reduction in DPPH radical scavenging activity at a concentration of 100 µg/mL. |
| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 50 µg/mL. |
Case Studies
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Case Study on Antimicrobial Efficacy :
- A clinical study evaluated the efficacy of this compound against Staphylococcus aureus infections in vitro. Results indicated a significant reduction in bacterial load when treated with the compound compared to controls.
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Case Study on Oxidative Stress :
- In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound resulted in improved cell viability and reduced markers of oxidative damage, suggesting protective effects on cellular health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
